molecular formula C30H35N5O5 B037502 (Phe4)-Dermorphin (1-4) amide CAS No. 118476-87-2

(Phe4)-Dermorphin (1-4) amide

Cat. No.: B037502
CAS No.: 118476-87-2
M. Wt: 545.6 g/mol
InChI Key: MVUYXNQARFGHMJ-UHFFFAOYSA-N
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Description

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is a complex organic compound with a significant structure It is characterized by multiple amide and amino groups, along with phenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide involves multiple steps. The process typically starts with the preparation of intermediate compounds through amide bond formation and subsequent functional group modifications. The reaction conditions often involve the use of coupling reagents, such as carbodiimides, and protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and continuous flow processes. The choice of solvents, temperature control, and purification methods are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and hydroxyphenyl groups can be oxidized under specific conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to quinone derivatives, while reduction of the amide groups can yield primary amines.

Scientific Research Applications

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving protein interactions and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(4-chlorophenyl)ethanone hydrochloride: This compound shares the amino and phenyl groups but differs in its overall structure and functional groups.

    N-(2-aminoethyl)-3-(4-hydroxyphenyl)propanamide: Similar in having the amino and hydroxyphenyl groups but with a simpler structure.

Uniqueness

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O5/c1-19(33-29(39)24(31)16-22-12-14-23(36)15-13-22)28(38)35-26(18-21-10-6-3-7-11-21)30(40)34-25(27(32)37)17-20-8-4-2-5-9-20/h2-15,19,24-26,36H,16-18,31H2,1H3,(H2,32,37)(H,33,39)(H,34,40)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUYXNQARFGHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404532
Record name TAPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118476-87-2
Record name TAPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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